N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide
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Overview
Description
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluorophenyl group, linked to a tetrahydropyran ring with a carboxamide group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The compound affects the biochemical pathways related to nucleotide synthesis and regulation of adenosine function by inhibiting ENTs . By selectively inhibiting ENT2 over ENT1, it may alter the balance of nucleoside transport, potentially impacting various biochemical pathways dependent on these transporters .
Pharmacokinetics
The compound’s potent and irreversible inhibition of ents suggests it may have good bioavailability and stability .
Result of Action
The primary molecular effect of the compound’s action is the reduction of uridine uptake in ENT1 and ENT2 . This could lead to cellular effects such as altered nucleotide synthesis and adenosine function, given the role of ENTs in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps. The reaction conditions often involve the use of bases like DBU and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound with a different core structure but similar functional groups.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-: Another related compound with variations in the substituents on the piperazine ring.
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide is unique due to its specific combination of a fluorophenyl group and a tetrahydropyran ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c25-21-8-4-5-9-22(21)28-16-14-27(15-17-28)13-12-26-23(29)24(10-18-30-19-11-24)20-6-2-1-3-7-20/h1-9H,10-19H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVYQGJSBPFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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